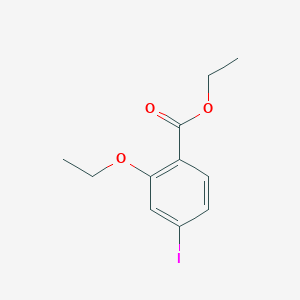










|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[OH:10][C:11]1[CH:19]=[C:18]([I:20])[CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14].[CH2:21](OCC)[CH3:22]>CC(=O)CC>[CH2:21]([O:10][C:11]1[CH:19]=[C:18]([I:20])[CH:17]=[CH:16][C:12]=1[C:13]([O:15][CH2:8][CH3:9])=[O:14])[CH3:22] |f:0.1.2|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
29.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICC
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)I
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
the supernatant was transferred to a separatory funnel
|
|
Type
|
WASH
|
|
Details
|
to wash the remaining solid
|
|
Type
|
ADDITION
|
|
Details
|
Water (400 mL) was added
|
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed twice with diethyl ether (500 mL, 200 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with water (400 mL), brine (400 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude residue
|
|
Type
|
WASH
|
|
Details
|
by flash column chromatography (silica gel, eluting with 10% ethyl acetate in hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(C(=O)OCC)C=CC(=C1)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.5 g | |
| YIELD: PERCENTYIELD | 49% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |